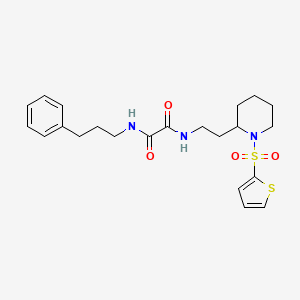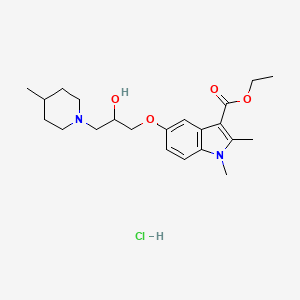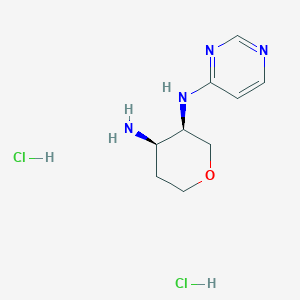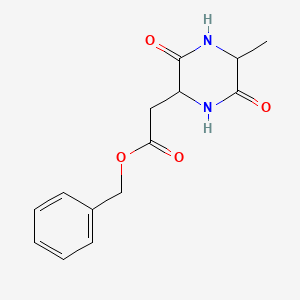
N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves multistep reactions, starting from specific scaffolds such as indibulin and combretastatin, known for their anti-mitotic agents properties. For instance, Saeedian Moghadam and Amini (2018) synthesized a novel compound through a multistep reaction showing cytotoxic activity against breast cancer cell lines (Saeedian Moghadam & Amini, 2018).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using X-ray crystallography, which provides insight into the conformation and bonding within the molecule. Banfield et al. (1987) detailed the structure of a related compound, highlighting the importance of crystal structure determination in understanding the molecular configuration (Banfield, Fallon, & Gatehouse, 1987).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups, leading to a variety of chemical reactions. Yale and Spitzmiller (1977) explored the reactions of acetoacetamidopyridines with phosgene, demonstrating the formation of novel pyrimidinones through specific reactivity channels (Yale & Spitzmiller, 1977).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application in medicinal chemistry. While specific data for "N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide" were not found, related research on similar compounds provides insights into these properties through experimental and computational methods.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemicals, are essential for understanding the behavior of these compounds in biological systems. The study by Kobayashi et al. (2007) on the synthesis and properties of related pyridopyrimidinone derivatives offers insights into the chemical nature and potential reactivity of such compounds (Kobayashi, Iitsuka, Morikawa, & Konishi, 2007).
Wissenschaftliche Forschungsanwendungen
1. Anticonvulsant Applications
N-(3,4-dimethoxyphenyl)-2-{[2-methyl-6-(pyridin-2-yl)-pyrimidin-4-yl]thio}acetamide, known as Epirimil, shows potential as an anticonvulsant. Research suggests its effectiveness against PTZ and MES-induced seizures in rats and mice. Epirimil is characterized as low toxic and does not significantly impact animals' psycho-emotional activity or anxiety levels (Severina et al., 2020).
2. Cytotoxic Activity in Cancer Research
Compounds derived from N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide show promising cytotoxic activity against various cancer cell lines. A study found good cytotoxicity on cancerous cell lines while exhibiting low toxicity on normal cell lines, indicating potential for cancer treatment (Saeedian Moghadam & Amini, 2018).
3. Antidepressant and Nootropic Potential
N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and evaluated for antidepressant and nootropic activities. Certain compounds in this class have shown significant antidepressant activity, indicating their potential for treating depression and cognitive disorders (Thomas et al., 2016).
4. Antibacterial and Antimicrobial Properties
Various derivatives of N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide have been synthesized and evaluated for their antibacterial properties. Studies have shown that these compounds exhibit good antimicrobial activity against a range of bacteria and fungi, making them candidates for further investigation in the field of infectious diseases (Hossan et al., 2012).
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-8-19(26)24(20(22-13)14-4-6-21-7-5-14)12-18(25)23-15-9-16(27-2)11-17(10-15)28-3/h4-11H,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIQNUCSNKVGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)



![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)
![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)
![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)

![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)
